molecular formula C25H44N12O8S B12313392 H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2

Cat. No.: B12313392
M. Wt: 672.8 g/mol
InChI Key: QXUPFHUQCFYTFV-UHFFFAOYSA-N
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Description

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of six amino acid residues, featuring a mix of DL-configured glutamine (Gln), asparagine (Asn), cysteine (Cys), proline (Pro), arginine (Arg), and achiral glycine (Gly). The DL configuration indicates racemic mixtures at chiral centers, which may influence its stability, solubility, and biological activity. Glycine, being achiral, enhances conformational flexibility. This peptide’s applications are likely research-oriented, given the lack of explicit medical or commercial data in the provided evidence.

Properties

Molecular Formula

C25H44N12O8S

Molecular Weight

672.8 g/mol

IUPAC Name

2-amino-N-[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C25H44N12O8S/c26-12(5-6-17(27)38)20(41)35-14(9-18(28)39)22(43)36-15(11-46)24(45)37-8-2-4-16(37)23(44)34-13(3-1-7-32-25(30)31)21(42)33-10-19(29)40/h12-16,46H,1-11,26H2,(H2,27,38)(H2,28,39)(H2,29,40)(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H4,30,31,32)

InChI Key

QXUPFHUQCFYTFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid analogs can be introduced during the SPPS process.

Major Products Formed

    Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 depends on its specific application. Generally, peptides interact with cellular receptors or enzymes, mimicking natural ligands or substrates. This interaction can activate or inhibit biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

a) H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 (CAS 51776-33-1)
  • Sequence : Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (7 residues vs. 6 in the target peptide).
  • Molecular Formula : C₃₃H₅₃N₁₁O₉; Molecular Weight : 747.84 g/mol .
  • Key Features :
    • Lacks cysteine, eliminating disulfide bond capability.
    • Contains tyrosine (Tyr, aromatic) and leucine (Leu, hydrophobic), which may enhance membrane interaction.
    • pKa: 9.82 ± 0.15 (basic due to arginine) .
    • Storage: -20°C, typical for peptide stability .

Comparison with Target :

  • The target peptide’s cysteine residue allows redox-sensitive behavior absent in this analog.
  • Shorter sequence (6 residues) may reduce steric hindrance and improve solubility compared to the 7-residue analog.
b) H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 (CAS 139446-71-2)
  • Sequence : 12 residues with mixed DL- and L-configurations.
  • Molecular Formula: C₆₂H₉₅N₁₇O₁₅S; Synonym: Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 .
  • Key Features :
    • Extended sequence with aromatic (Phe, Tyr) and sulfur-containing (Met) residues.
    • Includes lysine (positively charged) and glutamic acid (negatively charged), creating zwitterionic properties.

Comparison with Target :

  • Methionine in the analog introduces oxidation sensitivity, whereas cysteine in the target offers disulfide bond versatility.

Physicochemical Properties

Property H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Residues 6 (DL-Gln, DL-Asn, DL-Cys, DL-Pro, DL-Arg, Gly) 7 (Ser, Tyr, Gly, Leu, Arg, Pro, Gly) 12 (Lys, Pro, Asn, DL-Pro, Glu, Arg, Phe, Tyr, Gly, Leu, Met)
Molecular Weight ~750–800 g/mol (estimated) 747.84 g/mol ~1,400 g/mol (estimated)
Key Functional Groups Thiol (Cys), Guanidinium (Arg) Hydroxyl (Ser, Tyr), Guanidinium (Arg) Thioether (Met), Guanidinium (Arg), Carboxyl (Glu)
Storage Likely -20°C (inferred from analogs) -20°C Not specified

Biological Activity

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of a unique arrangement of amino acids, including Glutamine (Gln) , Asparagine (Asn) , Cysteine (Cys) , Proline (Pro) , Arginine (Arg) , and Glycine (Gly) . The presence of both D- and L-forms of these amino acids suggests potential variations in biological activity compared to peptides made solely from L-amino acids. This article explores the biological activity of this compound, including its synthesis, structural properties, mechanisms of action, and relevant research findings.

Synthesis and Structural Properties

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method is favored for producing high-purity peptides efficiently. The specific sequence and spatial arrangement of the amino acids significantly influence the peptide's biological activities. For instance, the incorporation of D-amino acids can enhance resistance to enzymatic degradation and modify receptor interactions.

Biological Activities

Peptides like this compound are studied for various biological activities, including:

  • Antioxidant Properties : The presence of Cysteine may impart antioxidant capabilities due to its thiol group, which can scavenge free radicals.
  • Antimicrobial Activity : Similar peptides have shown potential in inhibiting microbial growth, suggesting that this compound may exhibit similar properties.
  • Modulation of Immune Response : The Arginine residue is known to play a role in immune modulation, potentially enhancing the peptide's ability to influence immune cell activity .

The mechanisms through which this compound exerts its effects involve interactions with biological targets such as enzymes and receptors. The binding affinity and specificity of this peptide can lead to various downstream effects in cellular signaling pathways. For example:

  • Enzyme Inhibition : Peptides with similar structures have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
  • Receptor Binding : The peptide may interact with specific receptors involved in signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar peptides is beneficial:

Compound NameKey Features
H-Lys-Ala-Cys-Pro-Arg-Gly-NH2Contains Lysine; different charge properties
H-Asp-Glu-Cys-Pro-Arg-Gly-NH2Aspartic and Glutamic acids alter ionic interactions
H-Tyr-Phe-Cys-Pro-Arg-Gly-NH2Aromatic side chains enhance hydrophobic interactions

The distinct combination of amino acids in this compound may provide unique biochemical properties not observed in these other compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of peptides similar to this compound. For instance:

  • Antimicrobial Activity : A study demonstrated that peptides containing Cysteine exhibited significant antimicrobial effects against various bacterial strains. This suggests that this compound could have potential therapeutic applications in treating infections .
  • ACE Inhibition : Research indicated that peptides with specific amino acid sequences could effectively inhibit ACE activity, leading to reduced hypertension in animal models. This highlights the potential cardiovascular benefits of this compound .
  • Cell Signaling Modulation : Studies on related peptides show their ability to modulate signaling pathways involved in cell proliferation and apoptosis, suggesting that this compound could similarly affect these processes.

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